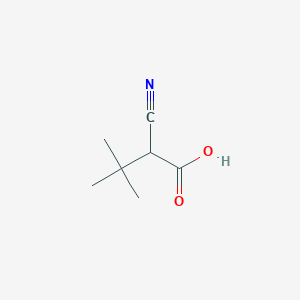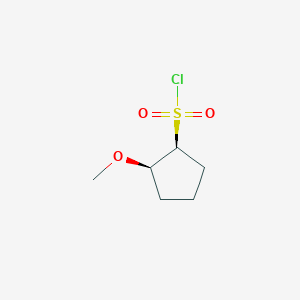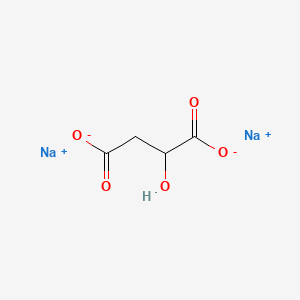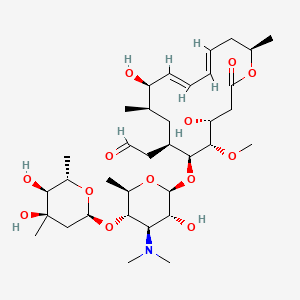
4-(6-Methyl-3-pyridinyloxy)aniline
Descripción general
Descripción
4-(6-Methyl-3-pyridinyloxy)aniline, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of anilines, which are organic compounds that contain an amino group (-NH2) attached to a benzene ring. MPMP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-(6-Methyl-3-pyridinyloxy)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 4-(6-Methyl-3-pyridinyloxy)aniline has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation (Kang et al., 2016).
Biochemical and Physiological Effects:
4-(6-Methyl-3-pyridinyloxy)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has also been found to have anti-inflammatory properties. In addition, 4-(6-Methyl-3-pyridinyloxy)aniline has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases (Wang et al., 2012).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(6-Methyl-3-pyridinyloxy)aniline in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to fully understand its effects.
Direcciones Futuras
There are several future directions for research on 4-(6-Methyl-3-pyridinyloxy)aniline. One direction is to further study its mechanism of action, in order to better understand its effects and potential therapeutic uses. Another direction is to study its potential use in combination with other drugs, in order to enhance its effectiveness. Additionally, further studies on the safety and toxicity of 4-(6-Methyl-3-pyridinyloxy)aniline are needed, in order to determine its potential for clinical use.
In conclusion, 4-(6-Methyl-3-pyridinyloxy)aniline is a promising compound for scientific research, with potential applications in cancer and inflammatory diseases. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
4-(6-Methyl-3-pyridinyloxy)aniline has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. 4-(6-Methyl-3-pyridinyloxy)aniline has been found to inhibit the growth of cancer cells in vitro, and has shown promising results in animal studies as well (Wang et al., 2012). It has also been studied for its potential use as an anti-inflammatory agent (Kang et al., 2016).
Propiedades
IUPAC Name |
4-(6-methylpyridin-3-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-5-12(8-14-9)15-11-6-3-10(13)4-7-11/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZQBTAGVFNOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-3-pyridinyloxy)aniline | |
CAS RN |
228401-31-8 | |
| Record name | 4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)





